molecular formula C19H23N3O5 B2915007 N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 899978-88-2

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2915007
CAS No.: 899978-88-2
M. Wt: 373.409
InChI Key: KIFZVSJPJYRGDT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and neuropharmacology research. This benzamide derivative shares structural features with substituted phenethylamines, a class known to include potent agonists at serotonin receptors, particularly the 5-HT2A subtype . The strategic incorporation of the nitro group on the benzamide ring is a key design element, as nitro groups are recognized in pharmaceutical chemistry for their ability to influence a compound's electronic distribution, polarity, and biological activity by acting as a strong electron-withdrawing pharmacophore . The compound's structure, which combines a phenylethylamine backbone with a dimethoxy-nitrobenzamide group, suggests potential for investigation as a ligand for neurological targets. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of novel psychoactive substance analogs for biochemical pharmacology studies . Its mechanism of action is inferred from closely related analogs, which frequently exhibit high affinity and potency as agonists at 5-HT2A and 5-HT2C receptors, with some compounds demonstrating subnanomolar to low nanomolar potency in functional assays, similar to classical serotonergic hallucinogens . The presence of the nitro group also makes it a candidate for metabolic studies, as nitro groups can undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates that can be studied for their pharmacological and toxicological profiles . This product is intended for use in in vitro binding assays, functional activity studies, and analytical method development in a controlled laboratory environment. It is supplied as a solid and requires proper storage at 2-8°C to maintain stability. Handle with appropriate personal protective equipment in accordance with all applicable local and federal regulations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-21(2)16(13-8-6-5-7-9-13)12-20-19(23)14-10-17(26-3)18(27-4)11-15(14)22(24)25/h5-11,16H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFZVSJPJYRGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 4,5-dimethoxybenzamide, followed by the introduction of the dimethylamino and phenylethyl groups through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino and phenylethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the nitrobenzamide moiety may undergo metabolic transformations to exert its effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The benzamide class encompasses diverse derivatives with varying pharmacological and pesticidal activities. Below, N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is compared to structurally or functionally related compounds.

Comparison with Agrochemical Benzamides

highlights benzamides used as pesticides, such as N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) and N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid). Key differences include:

Parameter This compound Diflufenican Etoberzanid
Core Structure Nitro-substituted benzamide Pyridine-linked benzamide Ethoxymethoxy-substituted benzamide
Substituents Dimethoxy, nitro, dimethylamino-phenylethyl Difluorophenyl, trifluoromethylphenoxy Dichlorophenyl, ethoxymethoxy
Reported Use Not explicitly documented Herbicide (cellulose biosynthesis inhibitor) Herbicide (cell growth disruptor)

Comparison with Pharmacologically Active Benzamides

references U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), a Schedule I controlled substance with mu-opioid receptor agonist activity. Structural parallels include:

  • Shared Motifs: Both compounds contain a dimethylamino group and aromatic benzamide core.
  • Divergences: U-47700: Cyclohexyl ring and chloro substitutions enhance lipophilicity and opioid receptor affinity . Target Compound: Phenylethyl side chain and nitro/methoxy groups may favor interactions with non-opioid targets (e.g., adrenergic or serotonin receptors).

Comparison with Penicillin Derivatives

describes benzathine benzylpenicillin , a dibenzylethylenediamine salt of benzylpenicillin. While both compounds contain benzamide-like structures, the penicillin derivative’s β-lactam ring and sulfur atom enable antibacterial activity, unlike the nitro-aromatic system of the target compound .

Research Implications and Data Gaps

  • Potential Applications: The dimethylamino-phenylethyl side chain resembles motifs in neuroactive compounds (e.g., antidepressants or analgesics), warranting further pharmacological screening .

Biological Activity

N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has attracted significant attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Phenylethyl group : Imparts structural stability and potential receptor interactions.
  • Nitrobenzamide moiety : Associated with various pharmacological effects.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H23N3O5
CAS Number899978-88-2

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : The dimethylamino group can interact with various biological receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activities involved in cellular signaling pathways.
  • Metabolic Transformation : The nitro group can undergo reduction to form an amine derivative, which may exhibit different biological properties.

Anticancer Properties

Research indicates that nitrobenzoate-derived compounds, including this compound, have shown promise in cancer treatment:

  • Inhibition of Tumor Growth : Studies have demonstrated that compounds with similar structures can inhibit proliferation in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
  • Mechanism Insights : Nitrobenzoate compounds may suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

  • Broad Spectrum Activity : Nitrobenzoate derivatives have been reported to exhibit antibacterial and antifungal effects, suggesting potential applications in treating infections .
  • Resistance Inhibition : Some studies indicate that these compounds can inhibit multidrug-resistant strains by targeting cellular mechanisms critical for survival .

Case Studies and Research Findings

  • Study on Anticancer Effects :
    • A study published in PMC explored the anticancer effects of nitrobenzoate compounds, highlighting their ability to inhibit cell growth and induce apoptosis in human cancer cell lines. The study emphasized the need for further research to fully elucidate the mechanisms at play .
  • Antimicrobial Efficacy Analysis :
    • Another investigation focused on the antimicrobial properties of nitrobenzoate derivatives, demonstrating significant inhibitory effects against various pathogens. The results indicated a potential for developing new antimicrobial agents based on this scaffold .
  • Pharmacological Profile Assessment :
    • A comprehensive review assessed the pharmacological profiles of nitrobenzoate compounds, noting their diverse biological activities ranging from anti-inflammatory to anticancer effects. This underscores the versatility of compounds like this compound in therapeutic applications .

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